molecular formula C15H18ClNO B2941753 2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide CAS No. 2411305-89-8

2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide

Cat. No.: B2941753
CAS No.: 2411305-89-8
M. Wt: 263.77
InChI Key: QOJSXCHEUDDNFY-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide is an organic compound that features a chloroacetamide group attached to a cyclopropyl ring, which is further connected to a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide typically involves the reaction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide is unique due to the presence of both a cyclopropyl ring and a tetrahydronaphthalenyl moiety, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c16-10-14(18)17-15(8-9-15)13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,13H,3,5,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJSXCHEUDDNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3(CC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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